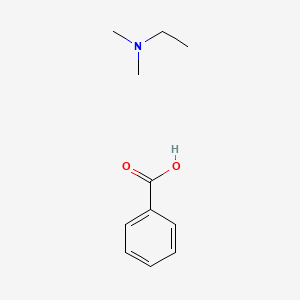
benzoic acid;N,N-dimethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;N,N-dimethylethanamine is a compound formed by the combination of benzoic acid and N,N-dimethylethanamine. Benzoic acid is a white or colorless solid organic compound with the formula C6H5COOH, consisting of a benzene ring with a carboxyl substituent It is a volatile liquid at room temperature and is mainly used in foundries as a catalyst for epoxy resins and polyurethane .
Preparation Methods
The synthesis of benzoic acid;N,N-dimethylethanamine involves the reaction of benzoic acid with N,N-dimethylethanamine. One common method for preparing amides, such as this compound, is the direct condensation of carboxylic acids and amines in the presence of a catalyst like titanium tetrachloride (TiCl4) in pyridine at 85°C . Industrial production methods often involve the use of coupling reagents to activate the carboxylic acid, which then reacts with the amine to form the amide bond .
Chemical Reactions Analysis
Benzoic acid;N,N-dimethylethanamine undergoes various chemical reactions, including:
Oxidation: Benzoic acid can be oxidized to form benzaldehyde or benzoyl peroxide.
Reduction: The compound can be reduced to form benzyl alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, halogenation, and sulfonation. Common reagents used in these reactions include nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. Major products formed from these reactions include nitrobenzoic acid, bromobenzoic acid, and sulfonylbenzoic acid.
Scientific Research Applications
Benzoic acid;N,N-dimethylethanamine has various scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid involves its absorption into cells, where it inhibits the growth of microorganisms by interfering with their metabolic processes . N,N-dimethylethanamine acts as a catalyst by facilitating the formation of chemical bonds in reactions involving epoxy resins and polyurethane . The molecular targets and pathways involved include the inhibition of microbial enzymes and the activation of chemical intermediates in industrial processes.
Comparison with Similar Compounds
Benzoic acid;N,N-dimethylethanamine can be compared with other similar compounds such as:
N,N-dimethylethylamine: Similar in structure but used primarily as a catalyst in foundries.
N-ethylethanamine: Another amine with similar catalytic properties.
N-methyl-1-propanamine: A secondary amine with different industrial applications. The uniqueness of this compound lies in its combination of antimicrobial properties and catalytic activity, making it valuable in both biological and industrial contexts.
Properties
CAS No. |
129024-48-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
benzoic acid;N,N-dimethylethanamine |
InChI |
InChI=1S/C7H6O2.C4H11N/c8-7(9)6-4-2-1-3-5-6;1-4-5(2)3/h1-5H,(H,8,9);4H2,1-3H3 |
InChI Key |
FFJZYNHJLAUTBW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


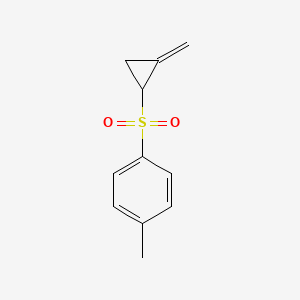
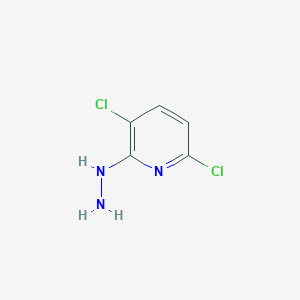
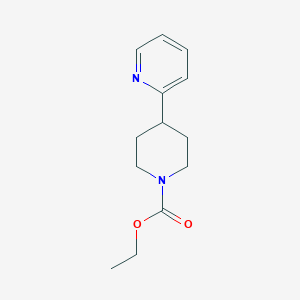
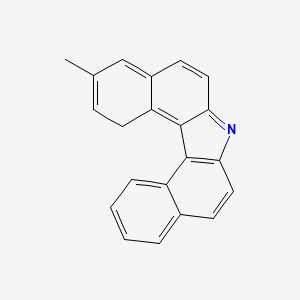
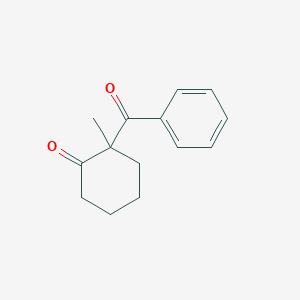
![2,3,6,7-Tetrakis(dimethylamino)spiro[3.3]hepta-2,6-diene-1,5-dione](/img/structure/B14284203.png)
![N,N'-[Thiene-2,5-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14284204.png)
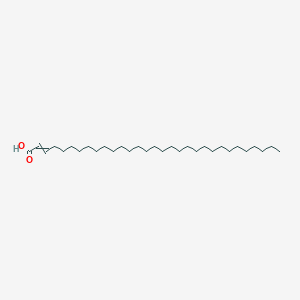
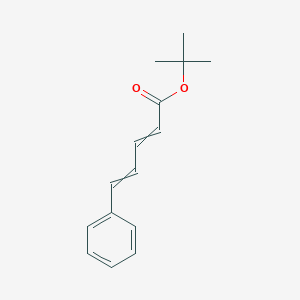
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
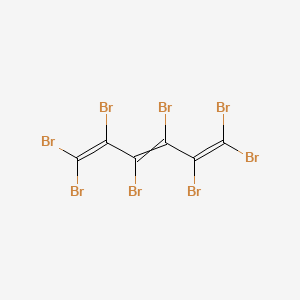
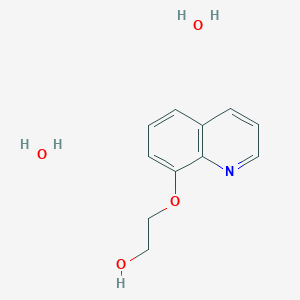
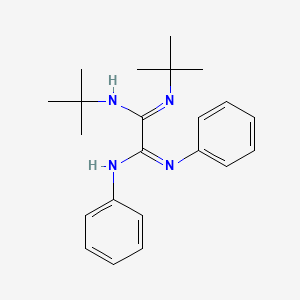
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
